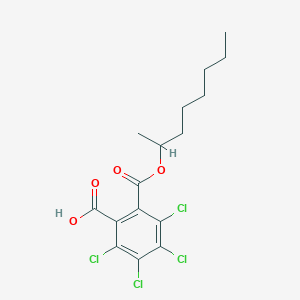![molecular formula C15H10N2 B11946299 [1-(Naphthalen-2-yl)ethylidene]propanedinitrile CAS No. 10432-43-6](/img/structure/B11946299.png)
[1-(Naphthalen-2-yl)ethylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Naphthalen-2-yl)ethylidene]propanedinitrile: is an organic compound with the molecular formula C15H10N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a nitrile group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile typically involves the condensation of naphthalene derivatives with malononitrile. One common method is the Knoevenagel condensation reaction, where naphthalene-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Naphthalen-2-yl)ethylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted nitriles, imines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1-(Naphthalen-2-yl)ethylidene]propanedinitrile is used as a building block for the creation of a wide range of organic compounds. Its unique structure allows for the formation of diverse chemical entities, contributing to the advancement of organic chemistry .
Biology and Medicine: Naphthalene derivatives, including this compound, have been studied for their potential biological activities. They are investigated for their ability to interact with biological targets, such as enzymes or receptors, and may have applications in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other functional materials. Its electron-accepting and electron-donating properties make it suitable for use in optoelectronic devices and other advanced materials .
Mécanisme D'action
The mechanism of action of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile involves its interaction with molecular targets through its nitrile and naphthalene moieties. The compound can participate in various chemical reactions, such as nucleophilic addition or substitution, which allows it to modify biological molecules or materials. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .
Comparaison Avec Des Composés Similaires
2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP): This compound is a naphthalene derivative with similar structural features and is used in the study of neurodegenerative diseases like Alzheimer’s.
(1-Naphthalen-2-yl-ethylidene)-hydrazine: Another naphthalene derivative with different functional groups, used in various chemical syntheses.
Uniqueness: Its ability to undergo diverse chemical reactions and form various products makes it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
10432-43-6 |
|---|---|
Formule moléculaire |
C15H10N2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-(1-naphthalen-2-ylethylidene)propanedinitrile |
InChI |
InChI=1S/C15H10N2/c1-11(15(9-16)10-17)13-7-6-12-4-2-3-5-14(12)8-13/h2-8H,1H3 |
Clé InChI |
TWBKHMOPAQPVFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C#N)C#N)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)

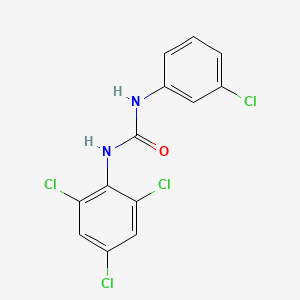

![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)


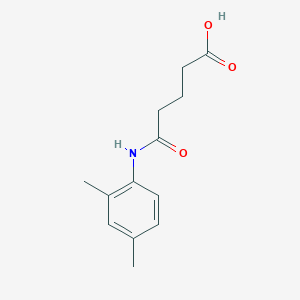
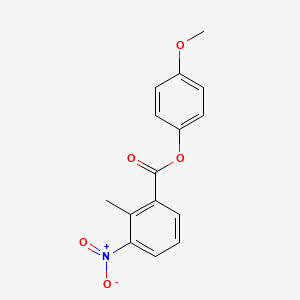
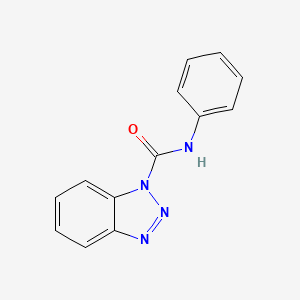
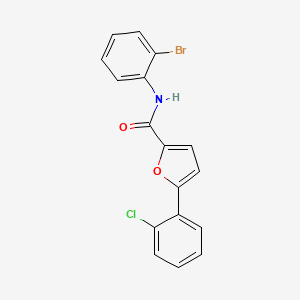
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
